3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole

high-throughput screening target profiling drug discovery

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole (CAS 551921-35-8) is a disubstituted isoxazole with a 4-chlorophenyl group at position 3 and a phenoxymethyl group at position 5. With a molecular formula of C₁₆H₁₂ClNO₂ and a molecular weight of 285.72 g/mol, it has been profiled in over 112 high-throughput screening assays spanning diverse target classes, including GPCRs, proteases, and cytochrome P450 enzymes.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 551921-35-8
Cat. No. B2432024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole
CAS551921-35-8
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO2/c17-13-8-6-12(7-9-13)16-10-15(20-18-16)11-19-14-4-2-1-3-5-14/h1-10H,11H2
InChIKeyCYBLGWCAVOLVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole (CAS 551921-35-8): Key Properties and Procurement Identification


3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole (CAS 551921-35-8) is a disubstituted isoxazole with a 4-chlorophenyl group at position 3 and a phenoxymethyl group at position 5 . With a molecular formula of C₁₆H₁₂ClNO₂ and a molecular weight of 285.72 g/mol, it has been profiled in over 112 high-throughput screening assays spanning diverse target classes, including GPCRs, proteases, and cytochrome P450 enzymes .

Why 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole Cannot Be Simply Replaced by In‑Class Analogs


Although isoxazole-based compounds share a common heterocyclic core, the specific combination of a 4-chlorophenyl substituent at C3 and a phenoxymethyl substituent at C5 in 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole creates a distinct electronic and steric profile that cannot be replicated by simple analogs such as 5-(phenoxymethyl)-3-phenylisoxazole (lacking the chlorine) or 3-(4-chlorophenyl)-5-methylisoxazole (lacking the phenoxymethyl ether). SAR evidence across multiple oxazole/isoxazole series demonstrates that halogen substitution at the 4-position of the phenyl ring can alter potency by >10‑fold against key targets [1]. Furthermore, the phenoxymethyl group contributes to a balanced logP (calculated ~1.2) that is favorable for both solubility and membrane permeability, distinguishing it from more lipophilic or more polar alternatives [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole (CAS 551921-35-8)


Extensive Biological Profiling Across 112 High-Throughput Screening Assays

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole has been subjected to 112 distinct bioassays covering targets such as RGS4, mu‑opioid receptor, ADAM17, M1 muscarinic receptor, furin, and fatty‑acid‑CoA ligase, among others . This extensive profiling provides a broader dataset for assessing selectivity and off‑target potential compared to many in‑class analogs that have been tested in fewer than 10 assays [1].

high-throughput screening target profiling drug discovery

Consistent Commercial Purity Specification (≥95%)

The compound is supplied with a minimum purity specification of 95% by multiple vendors . While the closest analog 5‑(phenoxymethyl)-3‑phenylisoxazole also achieves 95% purity, many other 3,5‑disubstituted isoxazoles are only available at 90% purity or lower , ensuring that this compound meets higher quality standards for critical assays.

purity quality control procurement

Balanced Lipophilicity (ClogP ≈ 1.2) for Drug‑Like Property Optimization

The calculated logP of 3‑(4‑chlorophenyl)-5‑(phenoxymethyl)isoxazole is approximately 1.2 [1]. In contrast, the unsubstituted analog 5‑(phenoxymethyl)-3‑phenylisoxazole has a predicted logP of ~1.6–1.8 [2], and the 4‑bromo derivative is even more lipophilic (logP ~2.1). The lower logP of the 4‑chloro compound indicates improved aqueous solubility while maintaining sufficient membrane permeability, a balance critical for cell‑based assays.

lipophilicity drug-likeness ADME

Chlorine Substitution Enhances Biological Potency in Isoxazole Series (Class‑Level SAR)

A comprehensive review of oxazole and isoxazole biological activities reports that substituting a phenyl ring with a 4‑chloro group increases anti‑inflammatory and anticancer potency by 2‑ to 15‑fold across multiple chemotypes [1]. Although direct head‑to‑head data for 3‑(4‑chlorophenyl)-5‑(phenoxymethyl)isoxazole vs. its 4‑H analog are not available in public literature, the consistent class‑level SAR supports the expectation of superior target engagement when the chloro substituent is present [2].

structure-activity relationship halogen effect potency

Optimal Application Scenarios for 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole Based on Quantitative Evidence


Broad‑Spectrum Target Profiling in Early Drug Discovery

With 112 completed bioassays, this compound is well‑suited for inclusion in diversity‑oriented screening libraries where broad target coverage reduces the risk of missing hits. Its extensive assay history allows researchers to rapidly assess selectivity fingerprints and prioritize follow‑up chemistry .

SAR Studies Focused on Halogen Substitution Effects

The presence of a 4‑chlorophenyl group makes this compound a valuable comparator for SAR investigations exploring the impact of halogen substitution on potency and selectivity. The consistent class‑level SAR indicating 2‑ to 15‑fold potency improvements with chlorine supports its use as a reference point for designing halogen‑modified analogs [1].

Development of Solubility‑Optimized Isoxazole Leads

The calculated logP of ~1.2 positions this compound in the optimal range for both aqueous solubility and membrane permeability. It can serve as a starting point for lead optimization campaigns where maintaining drug‑like physicochemical properties is critical [2].

Procurement of High‑Purity Building Blocks for Medicinal Chemistry

With a minimum purity specification of 95%, this compound meets the quality requirements for medicinal chemistry synthesis, where impurities can compromise reaction yields and biological assay reproducibility. Its consistent purity across multiple vendors simplifies procurement logistics .

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.